molecular formula C10H9N5O2 B2764469 Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-81-2

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2764469
CAS RN: 64689-81-2
M. Wt: 231.215
InChI Key: BCYVDNDOCMQSPC-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H9N5O2 . It is also known as 7-amino-3-cyano-pyrazolo [1,5-a]pyrimidine-6-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system composed of a pyrazole ring fused with a pyrimidine ring . The compound also contains an ethyl ester group, an amino group, and a cyano group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.211 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives play a significant role in scientific research. For instance, Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to the establishment of the structure of a key product in this reaction series through 13C NMR spectroscopy (Chimichi et al., 1993). This demonstrates the importance of such compounds in chemical research, particularly in organic synthesis and structural chemistry.

Applications in Organic Synthesis

Organic synthesis often employs ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives. For example, Li Ming et al. (2005) reported the convenient synthesis of various pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in the creation of new chemical entities (Li Ming et al., 2005). This highlights the compound's role in facilitating the development of novel chemical structures.

Reactivity and Derivative Formation

The reactivity of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate is a topic of interest in chemical research. Bruni et al. (1994) explored the reactivity of similar compounds, providing insights into the synthesis of potential benzodiazepine receptor ligands (Bruni et al., 1994). This research indicates the potential biomedical applications of these compounds, especially in drug design and pharmacology.

Chemical Transformations and Analysis

The chemical transformations and analysis of derivatives of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate are integral to scientific research. Takei et al. (1979) synthesized derivatives from related compounds, contributing to a broader understanding of the chemical behavior of these molecules (Takei et al., 1979). This research is crucial for developing new synthetic methods and understanding molecular interactions.

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory tract irritation) . It is advised to avoid breathing dust/fumes, to wear protective gloves, clothing, eye protection, and face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-17-10(16)7-5-13-9-6(3-11)4-14-15(9)8(7)12/h4-5H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYVDNDOCMQSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331581
Record name ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

64689-81-2
Record name ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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